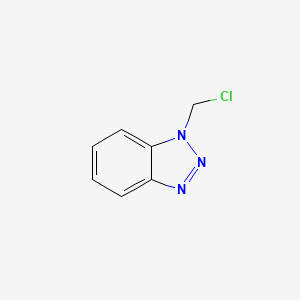

1-(Chloromethyl)-1H-benzotriazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(chloromethyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEROABGEVRIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391501 | |

| Record name | 1-(Chloromethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54187-96-1 | |

| Record name | 1-(Chloromethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Chloromethyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Using Thionyl Chloride:

A straightforward method involves the reaction of olefinic fatty acids with 1H-benzotriazole and thionyl chloride under mild conditions to produce N-acyl-1H-1,2,3-benzotriazoles in good yields. nih.gov

Using Trichloroisocyanuric Acid and Triphenylphosphine:

A highly efficient and environmentally friendly method utilizes trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This base-free reaction proceeds under mild conditions and is compatible with a wide range of carboxylic acids, including aliphatic, aromatic, and heterocyclic acids. organic-chemistry.org The reaction typically uses dichloromethane (B109758) or chloroform (B151607) as the solvent and can be scaled up to produce gram quantities of the product with good yields. organic-chemistry.org

Using Mukaiyama Reagent:

The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) provides another effective route for the synthesis of N-acyl benzotriazoles from carboxylic acids. arkat-usa.org This one-pot reaction is known for its high yields, short reaction times, and broad substrate scope under mild conditions. arkat-usa.org The use of an external base, such as triethylamine, is necessary for this transformation. arkat-usa.org

Reaction Data:

The following table summarizes representative conditions and yields for the synthesis of N-acyl benzotriazoles from various carboxylic acids using different reagents.

| Carboxylic Acid | Reagent System | Solvent | Base | Yield (%) | Reference |

| Benzoic Acid | TCCA (0.35 equiv.), PPh₃ (1.2 equiv.) | Dichloromethane (B109758) | None | 92 | organic-chemistry.org |

| Oleic Acid | Thionyl Chloride | Not Specified | Not Specified | Good | nih.gov |

| Benzoic Acid | Mukaiyama Reagent (1.1 equiv.) | Dichloromethane | Triethylamine (2.0 equiv.) | 91 | arkat-usa.org |

Applications As a Synthetic Auxiliary in Organic Chemistry

Synthesis of N-(Benzotriazol-1-ylmethyl) Heterocycles

A primary application of 1-(chloromethyl)-1H-benzotriazole is in the preparation of N-(benzotriazol-1-ylmethyl) heterocycles. sigmaaldrich.comsigmaaldrich.com This is achieved through its reaction with various nitrogen-containing heterocycles. sigmaaldrich.comsigmaaldrich.com The process involves the nucleophilic substitution of the chlorine atom by the nitrogen of the heterocycle, leading to the formation of a new C-N bond. This method provides a straightforward route to a wide range of N-substituted heterocyclic compounds.

The reaction of this compound with primary aromatic and heteroaromatic amines efficiently produces mono N-[1-(benzotriazol-1-yl)alkyl] derivatives in high yields. researchgate.net In contrast, aliphatic primary amines often yield bis-derivatives. researchgate.net

Formation of 2,3-Disubstituted Benzofurans

The synthesis of 2,3-disubstituted benzofurans can be effectively carried out using this compound. sigmaaldrich.comsigmaaldrich.com This transformation is accomplished by treating the reagent with o-hydroxyphenyl ketones. sigmaaldrich.comsigmaaldrich.com The reaction proceeds through a series of steps initiated by the alkylation of the phenolic oxygen, followed by an intramolecular cyclization and subsequent elimination of the benzotriazole (B28993) moiety to afford the desired benzofuran (B130515) core structure.

Utilization in Gewald Cyclocondensation Reactions

This compound also serves as a key reactant in Gewald cyclocondensation reactions. sigmaaldrich.comsigmaaldrich.com The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes. In this context, this compound can be employed to introduce the benzotriazolylmethyl group into the final thiophene (B33073) product, which can then be further functionalized.

Precursor for Palladium Complexes in Cross-Coupling Reactions (Heck, Suzuki-Miyaura)

A significant advancement in the application of this compound is its use as a precursor for the synthesis of palladium complexes. sigmaaldrich.comsigmaaldrich.com These complexes have demonstrated high efficiency as catalysts in C-C coupling reactions, particularly the Heck and Suzuki-Miyaura reactions. sigmaaldrich.comsigmaaldrich.com

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of boronic acids with organic halides, is a powerful tool for constructing biaryl structures. nih.gov The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The development of palladium complexes derived from ligands based on this compound has contributed to the advancement of these crucial synthetic methodologies. researchgate.netdntb.gov.ua These catalysts have shown to be effective, sometimes rivaling commercially available systems. researchgate.net

| Reaction | Catalyst Type | Reactants | Key Features |

| Heck Coupling | Palladium complexes derived from this compound | Alkenes, Aryl halides | Formation of new C-C bonds |

| Suzuki-Miyaura Coupling | Palladium complexes derived from this compound | Boronic acids, Aryl halides | Synthesis of biaryls, high functional group tolerance |

Synthesis of Other Oxygen-Containing Heterocycles

The utility of benzotriazole derivatives extends to the synthesis of a variety of other oxygen-containing heterocycles. researchgate.netresearchgate.net Benzotriazole-mediated methodologies provide access to complex structures like 2,4,6-trisubstituted and 2,4,5,6-tetrasubstituted 4H-1,3-oxazines. researchgate.net These are synthesized in excellent yields by reacting N-[1-(benzotriazol-1-yl)alkyl]amides with acetylenes in the presence of aluminum chloride. researchgate.net Furthermore, α-lithiated 1-(1-alkenyl)benzotriazoles can be converted into α-hydroxy ketones through epoxidation and hydrolysis, showcasing the versatility of benzotriazole as a synthetic auxiliary. researchgate.net

Synthesis of Other Nitrogen-Containing Heterocycles

The benzotriazole moiety is instrumental in the synthesis of a broad spectrum of nitrogen-containing heterocycles. researchgate.netethernet.edu.et For instance, N-arylmethylene[(benzotriazol-1-yl)arylmethyl]amines, prepared from arylaldehydes, benzotriazole, and ammonia, can undergo 1,3-dipolar cycloaddition reactions to form 2,5-diaryl substituted pyrroles and related dihydropyrroles. researchgate.net Additionally, one-pot Friedel-Crafts reactions between 1-hydroxymethylbenzotriazole, a phenylethylamine, and aluminum chloride provide a convenient route to N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. semanticscholar.org The benzotriazolyl group in these products can be readily displaced, making them valuable precursors for various N-substituted tetrahydroisoquinolines. semanticscholar.org

Role in Peptidomimetic and Peptide Derivative Synthesis

The benzotriazole methodology has found significant application in the field of medicinal chemistry, particularly in the synthesis of peptidomimetics and peptide derivatives. ethernet.edu.et Peptidomimetics are designed to mimic natural peptides but often exhibit enhanced stability and bioavailability. mdpi.com The 1,2,3-triazole ring, which can be formed using benzotriazole-based chemistry, is an effective bioisostere for the amide bond in peptides. mdpi.com Acylbenzotriazoles are particularly useful for the preparation of oligopeptide constructs. ethernet.edu.et This approach has been utilized in the development of ketobenzothiazole-based peptidomimetic inhibitors. nih.gov

General Preparation of N-Acyl Benzotriazoles

N-acyl benzotriazoles are valuable, stable, and neutral acylating reagents in organic synthesis. organic-chemistry.org They are typically prepared by the reaction of 1H-benzotriazole with a carboxylic acid that has been activated with a suitable reagent. These methods offer mild reaction conditions and lead to high yields of the desired products. organic-chemistry.orgorganic-chemistry.org

Several methods are commonly employed for this transformation:

Medicinal Chemistry and Biological Activity Investigations of Derivatives

Antimicrobial Activities

Derivatives of 1-(chloromethyl)-1H-benzotriazole have demonstrated significant antimicrobial properties, encompassing antibacterial, antifungal, and antiprotozoal activities. These compounds represent a promising area of research in the development of new agents to combat a variety of pathogenic microorganisms.

The antibacterial potential of benzotriazole (B28993) derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. Notably, studies have focused on common pathogens such as Escherichia coli and Bacillus subtilis, as well as clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Research has shown that certain N-acyl-1H-benzotriazole derivatives exhibit bactericidal properties. For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which are structurally related to oxolinic acid, have demonstrated encouraging in vitro antimicrobial activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml. nih.gov The introduction of a bulky substituent, such as an isopropyl group, into the C-3 position of a piperidine (B6355638) cycle in some benzotriazole derivatives led to increased antibacterial activity against Bacillus subtilis, with MIC values as low as 6.25 μg/ml. nih.gov Furthermore, the synthesis of 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones has yielded compounds with potent antibacterial activity against Bacillus subtilis, Salmonella typhimurium, and Escherichia coli. jrasb.com

Derivatives incorporating a trifluoromethyl group have shown particular potency, effectively inhibiting MRSA strains with MIC values between 12.5 and 25 mg/mL. gsconlinepress.com Some benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines have also been synthesized and evaluated for their antibacterial activity against Bacillus subtilis, with MICs ranging from 8 to 64 μM. jrasb.com

Table 1: Antibacterial Efficacy of this compound Derivatives

| Derivative Class | Bacterial Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 µg/mL | nih.gov |

| Isopropyl-substituted piperidinyl benzotriazole | Bacillus subtilis | 6.25 µg/mL | nih.gov |

| Trifluoromethyl-substituted benzimidazole (B57391) derivatives | MRSA | 12.5 - 25 mg/mL | gsconlinepress.com |

| Benzotriazole-based β-amino alcohols | Bacillus subtilis | 8 - 64 µM | jrasb.com |

The antifungal properties of this compound derivatives have been investigated against various fungal pathogens, including Aspergillus niger and Candida albicans. These studies are crucial in the search for new treatments for fungal infections, which can be particularly severe in immunocompromised individuals.

Substituted 1,2,3-benzotriazole derivatives, synthesized from benzimidazoles using 1-chloromethyl benzotriazoles, have demonstrated excellent antifungal activity against both Candida albicans and Aspergillus niger. gsconlinepress.com The introduction of small hydrophobic groups like –Cl, –CH3, and di–CH3 onto the benzotriazole ring has resulted in compounds effective against both Candida and Aspergillus species, with MIC values on Aspergillus niger ranging from 12.5 to 25 μg/ml. nih.gov Certain derivatives have exhibited potent antifungal activity against Candida albicans, with MIC values ranging from 1.6 μg/ml to 25 μg/ml. nih.gov

Furthermore, some synthesized 1H-1,2,3-benzotriazole derivatives have shown notable activity against various Candida species. gsconlinepress.com The antifungal potential is also highlighted by the successful docking of certain N-substituted benzotriazole derivatives with Aspergillus fumigatus N-myristoyl transferase protein, suggesting a possible mechanism of action. jrasb.com

Table 2: Antifungal Efficacy of this compound Derivatives

| Derivative Class | Fungal Strain | Activity Measurement (MIC) | Reference |

|---|---|---|---|

| Substituted 1,2,3-benzotriazoles | Candida albicans, Aspergillus niger | Excellent activity | gsconlinepress.com |

| Benzotriazoles with hydrophobic groups | Aspergillus niger | 12.5 - 25 µg/mL | nih.gov |

| Specific benzotriazole derivatives | Candida albicans | 1.6 - 25 µg/mL | nih.gov |

Investigations into the antiprotozoal effects of benzotriazole derivatives have revealed promising activity against parasites such as Acanthamoeba castellanii, a causative agent of serious human infections.

Based on the structure of 4,5,6,7-tetrabromo-1H-benzotriazole, a known inhibitor of protein kinase 2, various bromo-, chloro-, and methyl-analogues of benzotriazole and their N-alkyl derivatives have been synthesized and tested. gsconlinepress.com These compounds were evaluated for their in vitro antiprotozoal activity against Acanthamoeba castellanii trophozoites and cysts. gsconlinepress.com Notably, some of these derivatives have exhibited potent antiprotozoal activity against this organism. gsconlinepress.com

Table 3: Antiprotozoal Activity of this compound Derivatives

| Derivative Class | Protozoan Strain | Activity | Reference |

|---|---|---|---|

| Bromo-, chloro-, and methyl-analogues of benzotriazole | Acanthamoeba castellanii | Potent activity | gsconlinepress.com |

Anti-Inflammatory Potential

A number of derivatives originating from the this compound structure have been screened for their anti-inflammatory properties. Inflammation is a key component of numerous diseases, and the development of new anti-inflammatory agents is a significant area of medicinal chemistry.

A series of chlorosubstituted, phenoxyacetyl benzotriazoles were synthesized and evaluated for their anti-inflammatory activity, showing mild to moderate effects. nih.gov In some studies, newly synthesized 1,2,4-triazole (B32235) derivatives demonstrated significant anti-inflammatory activity. For instance, one compound exhibited a highly significant decrease in paw edema in mice, ranging from 46% to 68% inhibition during the first hour of an experiment, which was more effective than the standard drug ibuprofen (B1674241) (57%). nih.gov Another study reported a series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines where one compound was found to be a potent anti-inflammatory agent with 85.31% inhibition in an in vivo model, surpassing the standard drug diclofenac (B195802) sodium (83.6%). nih.gov

Table 4: Anti-Inflammatory Potential of Benzotriazole Derivatives

| Derivative Class | Assay | Activity Measurement (% Inhibition) | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivative A | Carrageenan-induced paw edema | 46% - 68% | nih.gov |

| N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine | In vivo anti-inflammatory model | 85.31% | nih.gov |

Analgesic Effects

The search for new pain-relieving medications has also included the evaluation of benzotriazole derivatives. Some of these compounds have shown promising analgesic effects in preclinical models.

In studies involving chlorosubstituted, phenoxyacetyl benzotriazoles, one particular compound emerged for its notable analgesic effect. nih.gov The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity. In one such study, a 1,2,4-triazole derivative at a dose of 75 mg/kg produced an 83% inhibition of writhing, which was greater than the standard drug ibuprofen (71% inhibition). nih.gov Another derivative in the same study, at a dose of 100 mg/kg, also showed highly significant inhibition of writhing, comparable to ibuprofen. nih.gov Additionally, derivatives of 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones have been synthesized and evaluated for their analgesic activity, with three compounds exhibiting superior analgesic action compared to the reference drug, acetylsalicylic acid. gsconlinepress.com

Table 5: Analgesic Effects of Benzotriazole Derivatives

| Derivative Class | Assay | Activity Measurement (% Inhibition of Writhing) | Reference |

|---|---|---|---|

| 1,2,4-Triazole derivative A (75 mg/kg) | Acetic acid-induced writhing | 83% | nih.gov |

| 1,2,4-Triazole derivative B (100 mg/kg) | Acetic acid-induced writhing | Comparable to Ibuprofen (71.5%) | nih.gov |

| 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones | Eddy and Leimbach technique | Superior to acetylsalicylic acid | gsconlinepress.com |

Antihypertensive and Diuretic Activities

The therapeutic potential of benzotriazole derivatives extends to the cardiovascular system, with some compounds being investigated for their antihypertensive and diuretic effects. Diuretics are a cornerstone in the management of hypertension and edema.

While direct studies on this compound derivatives for these specific activities are less commonly reported in the provided context, the broader class of benzothiazole (B30560) derivatives, which share structural similarities, has been a focus of such research. For instance, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1-biphenyl-4-carboxamides were synthesized and screened for in vivo diuretic activity, with one compound, N-(1,3-benzothiazol-2-yl)-1,1-biphenyl-4-carboxamide, being identified as a promising candidate. ptfarm.plresearchgate.net In another study, a benzothiazole sulfonamide derivative containing a quinoxaline (B1680401) ring system demonstrated excellent in vivo diuretic activity, appearing to be a better diuretic agent than the reference drugs acetazolamide (B1664987) and urea. tandfonline.com These findings suggest that the benzotriazole scaffold could also be a valuable template for designing new antihypertensive and diuretic agents.

Table 6: Diuretic Activity of Structurally Related Benzothiazole Derivatives

| Derivative Class | Activity | Comparison | Reference |

|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-1,1-biphenyl-4-carboxamide | Promising in vivo diuretic activity | - | ptfarm.plresearchgate.net |

| Benzothiazole sulfonamide with quinoxaline ring | Excellent in vivo diuretic activity | Better than acetazolamide and urea | tandfonline.com |

Anticancer Research

Derivatives of 1H-benzotriazole have shown significant promise as anticancer agents. In one notable study, a series of Mannich bases, specifically N-(1-(1H-Benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)alkyl)-substituted benzenamines, were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. researchgate.netnih.gov The compounds were tested using the MTT method on four cell lines: MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). researchgate.netnih.gov

Several derivatives demonstrated potent anticancer activity, with IC₅₀ values indicating greater efficacy than the standard control drug, etoposide. researchgate.net Compounds 6a, 6c, 6e, 6f, 6j, 6n, and 6p were identified as particularly effective. researchgate.netnih.gov The most potent compound, 6a , which features electron-donating 3,5-dimethoxy groups on its phenyl ring, displayed the highest activity across all four tested cell lines. researchgate.net Its IC₅₀ values were recorded as 0.012 µM for MCF-7, 0.18 µM for A549, 0.34 µM for Colo-205, and 0.07 µM for A2780. researchgate.netnih.gov These findings underscore the potential of this class of benzotriazole derivatives in the development of new oncological therapies. nih.govfrontiersin.org

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Benzotriazole Mannich Bases

| Compound | MCF-7 | A549 | Colo-205 | A2780 |

|---|---|---|---|---|

| 6a | 0.012±0.001 | 0.18±0.076 | 0.34±0.083 | 0.07±0.006 |

| 6c | 0.11±0.009 | 0.52±0.091 | 0.65±0.115 | 0.19±0.011 |

| 6e | 0.19±0.012 | 0.88±0.154 | 1.05±0.184 | 0.35±0.021 |

| Etoposide | 0.13±0.017 | 1.12±0.118 | 3.08±0.135 | 0.89±0.093 |

Data sourced from Anusha & Susithra (2022). researchgate.net

Anthelmintic Activity

The benzotriazole scaffold has also been explored for its potential in combating helminth infections, which remain a significant global health issue. nih.gov Researchers have synthesized various benzotriazole derivatives and tested their efficacy against the adult earthworm Pheretima posthuma, a common model for screening anthelmintic agents. nih.govfrontiersin.org

In one study, a series of benzotriazole-1-carbonyl-3,5-arylformazans were synthesized and evaluated. nih.govfrontiersin.org While none of the compounds surpassed the activity of the reference drugs, mebendazole (B1676124) and albendazole, four derivatives (5B, 5F, 5J, and 5N ) exhibited notable, dose-dependent anthelmintic activity. nih.govfrontiersin.org The activity was linked to the presence of a p-nitrophenyl substituent on the azo group of the benzotriazole moiety. nih.govfrontiersin.org Compound 5J , which contained an additional p-nitrophenyl group, showed the most superior activity among the tested derivatives. frontiersin.org

Other research has described N1-alkyl/aryl and alkoxy/aryloxy arylaminomethylene benzotriazoles as effective anthelmintic agents against Pheretima posthuma, with the alkoxy/aryloxy derivatives showing greater potency than their alkyl/aryl aminomethylene counterparts. nih.gov

Table 2: Anthelmintic Activity of Benzotriazole-1-carbonyl-3,5-arylformazan Derivatives against Pheretima posthuma

| Compound | Substituent | Activity Noted |

|---|---|---|

| 5B | p-nitrophenyl | Dose-dependent anthelmintic activity |

| 5F | p-nitrophenyl | Dose-dependent anthelmintic activity |

| 5J | p-nitrophenyl (x2) | Superior activity among derivatives |

| 5N | p-nitrophenyl | Dose-dependent anthelmintic activity |

Data sourced from Sudhir et al. via Bonardi et al. (2019) and Evaluation of in vitro anthelmintic activities (2014). nih.govfrontiersin.org

Inhibition of Specific Biological Targets (e.g., Bacterial Peptide Deformylase, Human Mast Cell Chymase, SARS 3CL protease, PTP1B, alpha-Glucosidase, tRNA (Guanine37˗N1) ˗methyltransferase)

The versatility of the benzotriazole scaffold allows its derivatives to be tailored to inhibit a variety of specific biological targets, making them valuable tools in drug discovery.

Bacterial Peptide Deformylase (PDF) and Human Mast Cell Chymase: The starting material, this compound, is a known reactant used in the preparation of inhibitors for both bacterial peptide deformylase and nonpeptide inhibitors of human mast cell chymase.

SARS 3CL protease: Benzotriazole derivatives have emerged as potent inhibitors of the SARS-CoV 3CL protease (3CLpro), an essential enzyme for viral replication. One class of compounds, stable benzotriazole esters, act as mechanism-based inactivators of the enzyme. researchgate.net Among these, compound 8 was found to be the most potent, with an inhibition constant (Ki) of 7.5 nM. researchgate.net In another approach, structure-guided optimization of a benzotriazole-based inhibitor led to the development of highly potent non-covalent inhibitors. nih.gov Replacement of the benzotriazole P1 group with an isoquinoline (B145761) moiety resulted in compound 27 , which exhibited an IC₅₀ value of 26 nM against SARS-CoV-2 3CLpro. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key target for treatments of type 2 diabetes and obesity. Researchers have designed benzotriazole phenyldifluoromethylphosphonic acids as potent PTP1B inhibitors. These inhibitors bind not only to the primary catalytic site but also to a secondary aryl phosphate-binding site, which can confer selectivity. A biphenylphosphonic acid derivative, compound 19 , was identified as a particularly potent PTP1B inhibitor with an IC₅₀ of just 3 nM.

alpha-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar spikes. nih.gov A study focused on benzotriazole-based bis-Schiff base derivatives revealed outstanding inhibitory activity against the α-glucosidase enzyme. nih.gov The synthesized compounds showed a wide range of IC₅₀ values, from 1.10 µM to 28.30 µM. Notably, fifteen of the twenty compounds tested were more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 10.30 µM). nih.gov

tRNA (Guanine37˗N1) ˗methyltransferase: Based on available research, there is limited public information regarding the specific inhibition of tRNA (Guanine37˗N1) ˗methyltransferase by derivatives of this compound.

Table 3: Inhibition of Specific Biological Targets by Benzotriazole Derivatives

| Target | Derivative Class | Most Potent Compound | Inhibition Value |

|---|---|---|---|

| SARS 3CL protease | Benzotriazole Esters | Compound 8 | K_i_ = 7.5 nM |

| SARS-CoV-2 3CLpro | Isoquinoline Replacement | Compound 27 | IC₅₀ = 26 nM |

| PTP1B | Biphenylphosphonic Acid | Compound 19 | IC₅₀ = 3 nM |

| α-Glucosidase | Bis-Schiff Bases | Compound 9 | IC₅₀ = 1.10 ± 0.05 µM |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Antioxidant Activity

Benzotriazole derivatives have been recognized for their antioxidant properties, which are crucial for combating cellular damage caused by free radicals. A study on hydrazone Schiff's bases derived from benzotriazole demonstrated significant antioxidant potential when evaluated through DPPH scavenging and Ferric Reducing Antioxidant Power (FRAP) assays. The results indicated that the antioxidant capacity was influenced by the substituents on the aromatic ring.

Specifically, compounds bearing electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), exhibited higher antioxidant activity. This suggests that these groups enhance the ability of the molecule to donate hydrogen atoms or electrons to neutralize free radicals. In another study, a series of 2-phenoxy-benzo[g]triazoloquinazolines were evaluated, and compounds containing lactam and thiolactam groups showed the highest antioxidant activity in DPPH, FRAP, and reducing power assays.

Table 4: Antioxidant Activity of Hydrazone Schiff's Bases of Benzotriazole

| Compound | Key Substituent | Activity Noted |

|---|---|---|

| B3-B12 Series | Hydroxyl (-OH) | Higher antioxidant activity |

| B3-B12 Series | Methoxy (-OCH₃) | Higher antioxidant activity |

Data sourced from Rahmani & Lahrech (2018).

Structure-Activity Relationship (SAR) Studies of Benzotriazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For benzotriazole derivatives, SAR analyses have been crucial in optimizing their therapeutic potential across different biological targets.

For Anticancer Activity: In the series of N-(1-(1H-Benzo[d] nih.govnih.govresearchgate.nettriazol-1-yl)alkyl)-substituted benzenamine derivatives, the presence of electron-donating groups on the phenyl ring was found to significantly enhance cytotoxic activity. researchgate.netnih.gov The superior potency of compound 6a is attributed to its 3,5-dimethoxy substitution, highlighting the importance of this electronic feature for anticancer efficacy. researchgate.net

For Anthelmintic Activity: SAR studies of benzotriazole-1-carbonyl-3,5-arylformazans revealed that a p-nitrophenyl substituent attached to the azo group was a key determinant for anthelmintic effects. nih.govfrontiersin.org The activity was further enhanced by the presence of a second p-nitrophenyl group, as seen in the most active compound, 5J . frontiersin.org Additionally, research on arylaminomethylene benzotriazoles showed that alkoxy/aryloxy linkers resulted in more potent compounds than their alkyl/aryl amino-linked analogues. nih.gov

For Antioxidant Activity: The antioxidant capacity of hydrazone Schiff's bases of benzotriazole is directly influenced by the nature of the substituents. Electron-donating groups, particularly hydroxyl and methoxy groups, were found to increase the radical scavenging ability of the compounds.

For PTP1B Inhibition: The selectivity and potency of benzotriazole-based PTP1B inhibitors are linked to their ability to interact with specific regions of the enzyme. Second-generation compounds that were designed to extend into a secondary binding pocket, in addition to the primary catalytic site, demonstrated improved selectivity over other related phosphatases.

For α-Glucosidase Inhibition: In the case of benzotriazole-based bis-Schiff bases, inhibitory potency is strongly dependent on the number, position, and nature of functional groups on the aryl rings. nih.gov The presence of multiple electron-withdrawing groups (like dichloro and nitro substituents) and groups capable of hydrogen bonding (like hydroxyl) was shown to enhance inhibitory activity against the α-glucosidase enzyme. nih.gov

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), provide deep insights into the electronic structure and properties of molecules. For derivatives of 1H-benzotriazole, theoretical calculations have been employed to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.com

Molecular Docking Studies in Drug Discovery

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for screening potential drug candidates. Benzotriazole (B28993) derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. jddtonline.infocurrentopinion.benih.govcurrentopinion.benih.govwjpls.org

These studies often involve docking the benzotriazole derivatives into the active sites of specific protein targets to predict their binding affinity and interaction modes. For example, benzotriazole derivatives have been docked against fungal protein receptors like 1EA1 and 1IYL to identify potential lead compounds for antifungal therapies. jddtonline.info In other research, derivatives were docked with Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 1JIJ) to assess their potential as antimicrobial agents. currentopinion.becurrentopinion.bewjpls.org The software used for these simulations includes AutoDock and Molegro Virtual Docker. jddtonline.infonih.govwjpls.org The results are typically evaluated based on the docking score, which estimates the binding energy; a lower binding energy generally indicates a more stable protein-ligand complex. currentopinion.be For instance, the derivative 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628) showed a strong binding energy of -8.9 K/Cal with Staphylococcus aureus tyrosyl-tRNA synthetase. currentopinion.be

X-ray Crystallography for Structural Elucidation and Conformation Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 1-(chloromethyl)-1H-benzotriazole has been elucidated, providing definitive information about its molecular geometry. nih.govresearchgate.net

The compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net The benzotriazole ring system is essentially planar. nih.govresearchgate.net The bond lengths and angles within the molecule are within normal ranges. Specifically, the C-Cl bond length in the chloromethyl group is 1.7951 (18) Å, and the C-N bond length is 1.424 (2) Å. nih.gov The crystal structure is stabilized by intermolecular C-H···N hydrogen bonds, which form chains along the c-axis, as well as by π-π stacking interactions between the aromatic rings. nih.gov

Below is a table summarizing the crystallographic data for this compound.

| Crystal Data Parameter | Value |

| Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a | 7.5081 (17) Å |

| b | 9.6045 (14) Å |

| c | 10.984 (2) Å |

| β | 108.49 (2)° |

| Volume | 751.2 (3) ų |

| Z | 4 |

| Temperature | 293 K |

| Radiation | Mo Kα |

| C-Cl Bond Length | 1.7951 (18) Å |

| C-N Bond Length | 1.424 (2) Å |

Data sourced from Zhu et al. (2010). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra have been reported for this compound. chemicalbook.comchemicalbook.comnih.gov

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Spectral data for this compound are available through various databases. chemicalbook.comchemicalbook.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its various bonds. chemicalbook.comnih.gov

Key expected absorptions include:

C-H stretching from the aromatic ring and the methylene (B1212753) group.

C=C stretching within the aromatic ring.

N=N stretching from the triazole ring.

C-N stretching .

C-Cl stretching .

For the parent compound, 1H-benzotriazole, the FTIR spectrum shows characteristic peaks that help in its identification. researchgate.net Similarly, the spectrum for this compound would provide a unique fingerprint for its structural confirmation.

Mass Spectrometry for Product Identification and Transformation Studies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound has been reported, with the molecular ion (M⁺) peak corresponding to its molecular weight of approximately 167.6 g/mol . chemicalbook.comchemicalbook.com

Mass spectrometry is also a valuable tool for monitoring chemical reactions and identifying products and intermediates in transformation studies. The unique mass and fragmentation pattern of this compound would allow for its specific detection in complex mixtures.

Applications in Materials Science

Corrosion Inhibition Studies

The primary application of 1-(Chloromethyl)-1H-benzotriazole and related benzotriazole (B28993) compounds in materials science is as corrosion inhibitors. These compounds are effective in protecting various metals from corrosive environments.

Research has demonstrated the potential of this compound as a corrosion inhibitor for mild steel, particularly in acidic environments. Studies on novel benzotriazole derivatives, including this compound, have shown their ability to mitigate corrosion. researchgate.net The inhibition efficiency of these compounds generally increases with higher concentrations, suggesting that a greater surface coverage leads to enhanced protection. researchgate.net The protective action is attributed to the adsorption of the inhibitor molecules onto the mild steel surface, forming a barrier that slows down the corrosion process. researchgate.netnih.gov

One study synthesized four novel benzotriazole derivatives, including this compound, and evaluated their anticorrosive properties on mild steel in an acidic medium. researchgate.net The results indicated that these compounds function as effective corrosion inhibitors. researchgate.net

The following table presents a conceptual representation of inhibition efficiency data for benzotriazole derivatives on mild steel, as specific quantitative data for this compound was not available in the searched literature.

Table 1: Conceptual Inhibition Efficiency of Benzotriazole Derivatives on Mild Steel in 1M HCl

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 50 | 75.2 |

| 100 | 82.5 |

| 200 | 88.9 |

| 500 | 94.1 |

Note: This table is illustrative and based on general findings for benzotriazole derivatives. researchgate.net

The protective effects of benzotriazole derivatives extend to other metals, most notably iron. Benzotriazole and its derivatives are known to be effective corrosion inhibitors for iron and various types of steel across a wide pH range. semanticscholar.org Their application can lead to the formation of a protective surface layer that passivates the metal. semanticscholar.org

Studies have shown that benzotriazole compounds can form polymer-like iron-azole films on the surface of iron. mdpi.com This film, which can be just a few molecular layers thick, acts as a barrier to both uniform and localized corrosion. mdpi.com The interaction is believed to occur through the nitrogen atoms in the triazole ring, which coordinate with the iron surface to form stable complexes. semanticscholar.orgresearchgate.net This protective layer not only inhibits corrosion but can also improve the adhesion of subsequent polymer coatings. mdpi.com

The mechanism of corrosion protection by this compound and related compounds is primarily based on their ability to adsorb onto the metal surface. This adsorption creates a protective film that isolates the metal from the corrosive environment. jacsdirectory.com

The process begins with the chemisorption of the benzotriazole molecules onto the metal surface. jacsdirectory.com The triazole ring, with its nitrogen atoms containing lone pairs of electrons, plays a crucial role in this process by forming coordinate bonds with the metal atoms. researchgate.net This results in the formation of a stable, thin, and often polymeric, protective layer. semanticscholar.orgirowater.com For instance, on iron, it is suggested that a complex surface polymer composed of Fe(n)(BTA)(p) units is formed, which effectively suppresses the dissolution and oxidation of the metal. semanticscholar.org

These inhibitors are often classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions of the corrosion process. researchgate.netmdpi.com The adsorption of these molecules onto the metal surface follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netresearchgate.net

Photostabilizer Applications

In addition to corrosion inhibition, benzotriazole derivatives are utilized as photostabilizers, particularly as UV absorbers in plastics. researchgate.net Their inherent stability under ultraviolet radiation makes them suitable for this application. mdpi.com When incorporated into polymeric materials, they can absorb harmful UV radiation and dissipate it as less damaging energy, such as heat, thereby preventing the photodegradation of the polymer matrix. mdpi.com This helps to maintain the physical and aesthetic properties of the plastic material over time when exposed to sunlight. researchgate.net

Environmental Fate and Transformation Pathways

Degradation by Oxidative Processes (e.g., Ozonation in Aqueous Solutions)

Advanced oxidation processes, such as ozonation, are key mechanisms for the degradation of organic contaminants in water treatment. Research on the parent compound, 1H-benzotriazole, has shown that it can be effectively removed through ozonation, which attacks the benzo-moiety of the molecule. However, no specific studies were found that investigate the efficacy or reaction kinetics of ozonation for the degradation of 1-(Chloromethyl)-1H-benzotriazole. The presence of the chloromethyl group at the N1 position of the triazole ring could significantly influence its reactivity towards ozone and other oxidants, but without experimental data, its behavior remains speculative.

Identification of Transformation Products

When a chemical degrades, it forms new compounds known as transformation products, which can sometimes be more persistent or toxic than the original substance. Studies on 1H-benzotriazole have identified several transformation products resulting from ozonation and other degradation processes.

Despite extensive searches, no literature was identified that reports on the transformation products of this compound. Research is needed to determine the identity and characteristics of any byproducts formed during its potential environmental degradation.

Table 1: Known Transformation Products of Related Benzotriazole (B28993) Compounds (for illustrative purposes)

This table shows transformation products identified for the parent compound, 1H-benzotriazole, during ozonation, as specific data for this compound is unavailable.

| Parent Compound | Process | Identified Transformation Products |

| 1H-Benzotriazole | Ozonation | 1H-1,2,3-Triazole-4,5-dicarbaldehyde |

| 1H-Benzotriazole | Ozonation | 4-(dihydroxymethyl)-1H-1,2,3-triazole-5-carbaldehyde |

This data is for 1H-Benzotriazole and should not be extrapolated to this compound.

Mechanistic Proposals for Environmental Degradation

Understanding the reaction mechanisms is fundamental to predicting a compound's environmental fate. For 1H-benzotriazole, researchers have proposed detailed mechanisms for its reaction with ozone, involving the initial attack on the benzene (B151609) ring leading to ring-opening products.

Currently, there are no proposed environmental degradation mechanisms specifically for this compound in the scientific literature. The influence of the N-chloromethyl substituent on the degradation pathway, whether it involves cleavage of the C-Cl bond, the N-CH2 bond, or reactions on the aromatic ring, has not been investigated.

Q & A

Q. Regulatory Compliance :

- UN Transport Code : 3261 (Corrosive Solid, Acidic, Organic).

- Packaging Group : II (Moderate hazard).

Basic: How is the structural identity of this compound confirmed in research settings?

Q. Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and angles. For example, the N–Cl intermolecular contact (2.818 Å) confirms crystal packing ().

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and chloromethyl groups (δ 4.5–5.0 ppm) ().

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₇H₆ClN₃: 168.02 g/mol) ().

Q. Example NMR Data () :

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 7.58–8.51 | td, d | Benzotriazole core |

| Chloromethyl (-CH₂Cl) | 4.82 | s | -CH₂Cl |

Advanced: How do reaction conditions (e.g., HCl concentration) influence by-product formation during benzotriazole derivative synthesis?

Methodological Answer :

In reductions of nitroaryl-benzotriazoles, HCl concentration dictates selectivity ():

- Low HCl (<18%) : Favors azoxy by-products via incomplete nitro group reduction.

- High HCl (36%) : Promotes alkylation of amino intermediates with solvent (e.g., ethanol).

- Optimization : Use 18% HCl and SnCl₂ at 60°C to minimize alkylation (yield: 94–98%).

Q. Workflow :

Data Collection : Use Oxford Diffraction CrysAlis PRO ().

Structure Solution : SHELXD for phase determination.

Refinement : SHELXL with anisotropic displacement parameters.

Validation : R-factor < 0.05, wR₂ < 0.10 for high confidence.

Advanced: What are the environmental transformation pathways of chloromethyl-benzotriazole under ozonolysis?

Methodological Answer :

While direct studies on this compound are limited, analogous 1H-benzotriazole reacts with ozone to form 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) (). Methodological insights:

- Q-TOF MS : Identifies transient products via accurate mass (<5 ppm error).

- Isotopic Labeling : ¹³C/¹⁵N-labeled analogs confirm reaction pathways.

- Hydroxyl Radical Scavenging : Use tert-butanol to distinguish ozone vs. radical mechanisms.

Implications : Degradation in wastewater requires >2.0 mg/L ozone for complete removal.

Advanced: How can isotopic labeling elucidate reaction mechanisms in benzotriazole chemistry?

Methodological Answer :

Isotopic tracers (e.g., ²H, ¹³C) resolve kinetic and mechanistic ambiguities:

- NMR Studies : ²H-labeled chloromethyl groups track substitution pathways ().

- MS Analysis : ¹⁵N-labeled benzotriazole confirms ozonolysis intermediates ().

- Kinetic Isotope Effects (KIE) : Compare k_H/k_D to identify rate-limiting steps.

Case Study : In alkylation by-products (), ¹H NMR of ¹³C-labeled ethanol confirms solvent participation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.